Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate

Description

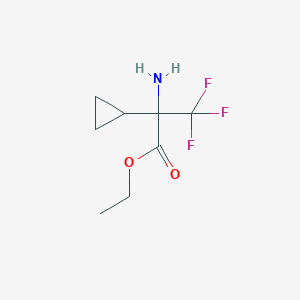

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS 1989672-66-3) is a fluorinated ester derivative with the molecular formula C₈H₁₂F₃NO₂ and a molecular weight of 211.18 g/mol . Its structure features a cyclopropyl group attached to the amino moiety and a trifluoromethyl group at the β-position of the propanoate backbone. This compound is primarily used as a versatile intermediate in pharmaceutical synthesis, particularly for constructing trifluoromethyl-containing amino acids or bioactive molecules .

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate |

InChI |

InChI=1S/C8H12F3NO2/c1-2-14-6(13)7(12,5-3-4-5)8(9,10)11/h5H,2-4,12H2,1H3 |

InChI Key |

NVYHYAAHOLNXFI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CC1)(C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-cyclopropyl-3,3,3-trifluoropropanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropyl ring contribute to its unique binding properties, which can modulate the activity of target proteins and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Cycloalkyl vs. Aromatic Groups

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride

- Molecular Formula: C₉H₁₅ClF₃NO₂

- Molecular Weight : 261.67 g/mol

- Key Features : Replaces the cyclopropyl group with a larger cyclobutyl ring. The increased steric bulk may alter reactivity in catalytic processes or binding affinity in biological systems. The hydrochloride salt improves solubility for synthetic applications .

Ethyl 3-(benzyl(methyl)amino)-2,2-difluoropropanoate

- Molecular Formula: C₁₂H₁₅F₂NO₂

- Molecular Weight : 243.25 g/mol

- Key Features: Substitutes the trifluoromethyl group with difluoro and introduces a benzyl(methyl)amino group.

Functional Group Variations: Amino vs. Carbonyl Groups

Ethyl trifluoropyruvate (Ethyl 3,3,3-trifluoro-2-oxopropanoate)

- Molecular Formula : C₅H₅F₃O₃

- Molecular Weight : 170.09 g/mol

- Key Features: Replaces the amino group with a ketone. This electron-withdrawing group enhances electrophilicity, making it a key substrate for nucleophilic additions in asymmetric synthesis (e.g., α-trifluoromethyl-α-amino acids) .

Ethyl 2-diazo-3,3,3-trifluoropropanoate

- Role in Synthesis: Used as a precursor for α-trifluoromethyl-α-amino acids via carbene insertion reactions. The diazo group enables versatile C–H functionalization, contrasting with the amino group’s nucleophilic properties .

Structural Modifications in Pharmacologically Active Derivatives

Ethyl 3-cyclopropyl-2-(fluorobenzyl)-3-oxopropanoate

- Key Features: Retains the cyclopropyl group but replaces the amino and trifluoromethyl moieties with a ketone and fluorobenzyl substituent. Such derivatives are explored for non-opioid analgesic activity, highlighting the impact of electronic and steric modifications on biological targets .

Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 2-amino-2-cyclopropyl-3,3,3-TFP* | C₈H₁₂F₃NO₂ | 211.18 | Cyclopropyl, NH₂, CF₃ |

| Ethyl trifluoropyruvate | C₅H₅F₃O₃ | 170.09 | Ketone, CF₃ |

| Ethyl 2-amino-3,3,3-TFP hydrochloride | C₅H₉ClF₃NO₂ | 207.58 | NH₂, CF₃, HCl salt |

| Ethyl 2-amino-2-cyclobutyl-3,3,3-TFP HCl | C₉H₁₅ClF₃NO₂ | 261.67 | Cyclobutyl, NH₂, CF₃, HCl salt |

*TFP: trifluoropropanoate

Biological Activity

Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate (also known as this compound hydrochloride) is a synthetic organic compound notable for its unique structural features. This compound has garnered attention in medicinal chemistry and biochemical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 247.64 g/mol. Its structure includes a cyclopropyl group and trifluoromethyl substituents, which are significant for its biological interactions .

Biological Activity

The biological activity of this compound is primarily linked to its structural analogs in pharmaceuticals. Compounds with similar structures have demonstrated various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound may share this characteristic due to its structural similarities with known antimicrobial agents.

- CNS Activity : The cyclopropyl moiety is often associated with central nervous system (CNS) activity. Research indicates that similar compounds can act as modulators of neurotransmitter systems.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways are still under investigation but are crucial for understanding its therapeutic potential .

Table 1: Summary of Biological Activities and Related Studies

Notable Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of structurally related compounds and suggested that trifluoromethyl groups enhance efficacy against Gram-positive bacteria.

- CNS Research : Research published in Neuropharmacology indicated that compounds with cyclopropyl groups could act as selective serotonin reuptake inhibitors (SSRIs), suggesting a similar potential for this compound.

Q & A

Q. What are the optimized synthesis protocols for Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves reacting ethyl 2-amino-3,3,3-trifluoropropanoate with cyclopropane derivatives under acidic conditions, followed by purification via recrystallization or chromatography . Key factors include:

- Temperature : Controlled heating (40–60°C) minimizes side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclopropane ring stability.

- Catalysts : Transition metals (e.g., Pd) may accelerate ring closure but require inert atmospheres. Automated reactors improve reproducibility in industrial settings, but lab-scale synthesis often prioritizes manual control for intermediate isolation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Structural validation relies on:

Q. What role does the trifluoromethyl group play in the compound’s reactivity and biological activity?

The -CF group enhances:

- Electrophilicity : Stabilizes transition states in nucleophilic substitution reactions.

- Metabolic Stability : Reduces oxidative degradation in biological systems.

- Lipophilicity : Improves membrane permeability, critical for drug candidate development .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations map energy barriers for cyclopropane ring opening or trifluoromethyl group interactions. For example:

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 60–85%) across studies?

Discrepancies arise from:

- Impurity in Starting Materials : Use of HPLC-purified ethyl 2-amino-3,3,3-trifluoropropanoate improves consistency.

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the cyclopropane ring.

- Catalyst Poisoning : Trace oxygen deactivates Pd catalysts; rigorous degassing is essential .

Q. What experimental strategies link structural modifications (e.g., cyclopropane vs. cyclobutane analogs) to biological target selectivity?

- SAR Studies : Replace cyclopropane with cyclobutane to assess steric effects on enzyme binding (e.g., GABA transaminase inhibition).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity changes (, ) due to ring strain .

- Protease Stability Assays : Cyclopropane analogs show 3x longer half-life in liver microsomes than linear-chain derivatives .

Q. What are the stability challenges during storage, and how can decomposition be mitigated?

- Hygroscopicity : Store under nitrogen at C to prevent moisture absorption and ester hydrolysis .

- Light Sensitivity : Amber vials reduce photodegradation of the cyclopropane ring.

- pH Control : Buffered solutions (pH 6–7) stabilize the amine group against oxidation .

Q. How is this compound applied in medicinal chemistry for lead optimization?

- Prodrug Design : The ethyl ester enhances oral bioavailability, with enzymatic hydrolysis releasing the active amino acid metabolite.

- Fragment-Based Drug Discovery : Serves as a core scaffold for fluorinated kinase inhibitors (e.g., EGFR-TK) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.